Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-bromophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-4-2-1-3-10(11)14(16)9-5-6-12-13(7-9)18-8-17-12/h1-7,14,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJBZASIMJWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol typically involves the reaction of benzo[d][1,3]dioxole with a bromophenyl derivative under specific conditions. One common method involves the use of a Grignard reagent, where the bromophenyl compound is reacted with magnesium to form the Grignard reagent, which is then reacted with benzo[d][1,3]dioxole . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxol-5-yl(2-bromophenyl)ketone.
Reduction: Formation of benzo[d][1,3]dioxol-5-yl(2-phenyl)methanol.
Substitution: Formation of benzo[d][1,3]dioxol-5-yl(2-substituted phenyl)methanol.
Scientific Research Applications
Organic Synthesis
Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties: Studies have shown its potential effectiveness against various microbial strains.
- Anticancer Activity: Investigations into its mechanism of action suggest it may induce apoptosis in cancer cells by activating specific signaling pathways. This makes it a candidate for further development in cancer therapeutics.
Pharmaceutical Development
The compound is being explored for its potential as a therapeutic agent, particularly in:
- Drug Development: Its derivatives are under investigation for efficacy against diseases such as cystic fibrosis and certain neurodegenerative disorders. For instance, compounds derived from benzo[d][1,3]dioxole structures have been reported to modulate ATP-binding cassette transporters, which are crucial in drug transport mechanisms .
Material Science
In material science, this compound is utilized in the synthesis of specialty chemicals and materials due to its unique electronic properties. This includes applications in developing polymers and other advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Quinoline-Based Methanol Derivatives
- (2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)methanol (G1) Structure: Replaces the 2-bromophenyl group with a 6-methoxyquinoline ring. Synthesis: Prepared via LiAlH₄ reduction of a ketone precursor (73% yield) . Activity: Tubulin inhibition (anticancer) demonstrated in analogues like F5–F7 and G1–G10, with IC₅₀ values in low micromolar ranges .
Phosphonate Derivatives
- Dimethyl (Benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate Structure: Phosphonate replaces the hydroxymethyl bridge; includes an amino linker. Synthesis: NaOH-catalyzed Claisen–Schmidt condensation (76% yield) . Crystallography: Crystallizes in space group C2/c, with intramolecular C–H···O hydrogen bonds stabilizing the structure . Key Difference: Phosphonate’s electronegativity and hydrogen-bonding capacity alter solubility and bioactivity compared to the alcohol group.
Dihydrostilbene Derivatives
- 5-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol (Compound A) Structure: Ethyl spacer between two benzodioxole rings instead of a methanol bridge. Activity: Exhibits anticancer activity (IC₅₀: 14.8–17.9 μM against KB and HT-1080 cells) . Key Difference: Extended conjugation via the ethyl group may enhance DNA intercalation or tubulin binding compared to the target’s rigid methanol-linked structure.
β-Lactam Derivatives
- (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a) Structure: β-Lactam core with benzodioxole and morpholine substituents. Key Difference: The β-lactam ring introduces reactivity toward bacterial enzymes, a mechanism absent in the target compound.
Physicochemical Properties
- Lipophilicity : The 2-bromophenyl group increases hydrophobicity (clogP ≈ 3.5) compared to methoxy-substituted analogues (e.g., G1, clogP ≈ 2.8) .
- Solubility: Methanol derivatives generally exhibit moderate aqueous solubility (1–10 mg/mL), whereas phosphonates (e.g., ) are more polar but prone to crystallization.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a 2-bromophenyl group through a methanol functional group. The synthesis typically involves the reaction of benzo[d][1,3]dioxole with bromophenyl derivatives, often utilizing Grignard reagents for effective coupling under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Some derivatives have shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
- Salmonella Enteritidis
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. A significant study evaluated its cytotoxic effects on multiple cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The results indicated that certain derivatives demonstrated superior antitumor activity compared to standard drugs like doxorubicin, with IC50 values significantly lower than those of the control .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
This table illustrates the promising efficacy of the compound against these cancer cell lines.
The mechanism behind the anticancer activity appears to involve multiple pathways:
- Induction of Apoptosis : The compound may activate apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- EGFR Inhibition : Some derivatives target the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Case Studies
A notable case study involved the synthesis and evaluation of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These compounds were assessed for their cytotoxic effects using the SRB assay across several cancer cell lines. The results reinforced the potential of benzo[d][1,3]dioxole derivatives as effective anticancer agents with low toxicity to normal cells .
Another investigation highlighted the compound's ability to lower blood glucose levels in diabetic mice models, suggesting additional therapeutic avenues beyond cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol and related analogs?
- Methodological Answer : The synthesis of benzo[d][1,3]dioxole-containing compounds often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for aryl-aryl bond formation. For example, intermediates like 6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine are synthesized using Pd(OAc)₂, XPhos, and K₃PO₄ in dioxane/water at 100°C, followed by purification via silica gel chromatography . Chalcone precursors can also be generated via Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aldehydes, as seen in pyrazole derivative syntheses .
Q. How are benzo[d][1,3]dioxole derivatives characterized structurally?
- Methodological Answer : Comprehensive characterization involves spectral techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl or hydroxyl stretches).
- ¹H/¹³C NMR confirms regiochemistry and substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups).
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- Elemental analysis ensures purity and stoichiometry .
Q. What in vitro biological assays are used to evaluate the bioactivity of these compounds?
- Methodological Answer : Standard assays include:
- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to determine MIC values .
- Anticonvulsant testing : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents for neuroactivity profiling .
- Enzyme inhibition : Spectrophotometric assays (e.g., α-glucosidase inhibition via p-nitrophenyl glucopyranoside hydrolysis) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of benzo[d][1,3]dioxole derivatives for enhanced bioactivity?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., nitro, bromo) at the 2-position of the phenyl ring improve anticonvulsant activity, as seen in compound 5 (IC₅₀ = 228°C, 84% yield) .
- Heterocyclic modifications : Pyrazole or pyrrolidine moieties enhance antibacterial potency by increasing lipophilicity and membrane penetration .
- Stereochemical control : Enantioselective synthesis via organocatalysis (e.g., asymmetric conjugate addition of nitromethane) improves selectivity for receptor targets, as demonstrated in endothelin antagonist ABT-627 .
Q. What strategies address contradictions in biological data across structurally similar analogs?
- Methodological Answer :
- Dose-response profiling : Re-evaluate activity across a broader concentration range to rule out false negatives/positives. For example, α-glucosidase inhibition by 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one showed 99.3% inhibition at 27.6 µM but required dose-dependent validation .
- Crystallographic analysis : Resolve conformational ambiguities (e.g., ring puckering via Cremer-Pople coordinates) to correlate 3D structure with activity .
- Computational modeling : Molecular docking or MD simulations identify binding site interactions (e.g., uPAR targeting by IPR-1 analogs) to rationalize potency variations .
Q. How are reaction conditions optimized for high-yield, scalable synthesis?
- Methodological Answer :
- Catalyst screening : Pd(OAc)₂ with XPhos improves coupling efficiency in dioxane/water (100°C), reducing side products .
- Solvent selection : Methanol/sodium methoxide enables Knoevenagel condensations for acrylonitrile derivatives (80–90% yields) .
- Workup protocols : Silica gel chromatography (EtOAc/hexane gradients) or recrystallization (ethanol) ensures purity without compromising yield .
Q. What advanced analytical techniques resolve challenges in stereochemical or regiochemical elucidation?
- Methodological Answer :
- Chiral HPLC separates enantiomers (e.g., ABT-627 intermediates) to assess optical purity .
- 2D NMR (COSY, NOESY) : Assigns spatial proximity of protons in complex diastereomers (e.g., pyrazoline derivatives) .
- X-ray crystallography : Determines absolute configuration, as applied to lignan derivatives with benzo[d][1,3]dioxole motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
